Fluchloralin

Catalog No.
S571131
CAS No.
33245-39-5
M.F
C12H13ClF3N3O4
M. Wt
355.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluchloralin

CAS Number

33245-39-5

Product Name

Fluchloralin

IUPAC Name

N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

Molecular Formula

C12H13ClF3N3O4

Molecular Weight

355.7 g/mol

InChI

InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3

InChI Key

MNFMIVVPXOGUMX-UHFFFAOYSA-N

SMILES

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

solubility

In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C)
In water, 0.9 mg/L at 20 °C

Synonyms

Basalin, fluchloralin, N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

Canonical SMILES

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

The exact mass of the compound Fluchloralin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °c)in water, 0.9 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fluchloralin is a synthetic dinitroaniline compound utilized primarily as a pre-plant incorporated herbicide and a reference standard for microtubule assembly inhibition [1]. Characterized by a water solubility of 0.9 mg/L and a vapor pressure of 3.0 × 10⁻⁵ mm Hg at 25°C, it exhibits moderate lipophilicity and strong soil adsorption [1]. In procurement and formulation contexts, fluchloralin is selected for its specific selectivity profile in broadleaf and grass weed control, offering a distinct balance of soil persistence and crop tolerance compared to higher-volatility dinitroanilines [2].

Substituting fluchloralin with more common dinitroanilines like trifluralin or pendimethalin fundamentally alters crop safety margins, application windows, and environmental persistence [1]. Trifluralin possesses a vapor pressure nearly four times higher than fluchloralin, necessitating immediate mechanical soil incorporation to prevent severe volatilization losses [2]. Furthermore, in sensitive crops such as cotton, trifluralin induces significantly greater stunting of the primary taproot compared to fluchloralin, limiting its formulation viability for specific agricultural targets[3]. Conversely, while pendimethalin offers lower volatility, its distinct tubulin-binding affinity makes it a non-equivalent substitute in specialized in vitro protozoan assays [4].

Cotton Taproot Tolerance and Phytotoxicity Profile

In comparative root box studies assessing dinitroaniline phytotoxicity, herbicides incorporated at standard agricultural rates demonstrated varying degrees of primary taproot reduction in cotton seedlings. Fluchloralin caused significantly less taproot stunting than trifluralin, following the inhibition severity order: butralin ≤ pendimethalin ≤ fluchloralin ≤ trifluralin < profluralin[1].

Evidence DimensionCotton taproot length reduction severity
Target Compound DataModerate taproot reduction
Comparator Or BaselineTrifluralin (Higher taproot reduction/stunting)
Quantified DifferenceFluchloralin ranks strictly lower in taproot inhibition severity than trifluralin.
ConditionsRoot boxes with top 3-inch soil incorporation during a 20-day growing period.

Formulators developing pre-emergent herbicides for cotton and deep-rooted crops must prioritize fluchloralin over trifluralin to minimize early-stage crop stunting.

Vapor Pressure and Soil Incorporation Window

Fluchloralin exhibits a vapor pressure of 3.0 × 10⁻⁵ mm Hg at 20-25°C [1], which is substantially lower than the 1.1 × 10⁻⁴ mm Hg vapor pressure of trifluralin[2]. This nearly four-fold difference in volatility dictates the required speed of mechanical soil incorporation after application to prevent evaporative active ingredient loss [3].

Evidence DimensionVapor Pressure at 20-25°C
Target Compound Data3.0 × 10⁻⁵ mm Hg
Comparator Or BaselineTrifluralin (1.1 × 10⁻⁴ mm Hg)
Quantified DifferenceFluchloralin is ~72% less volatile than trifluralin.
ConditionsStandard state (20-25°C, 100 kPa).

A lower vapor pressure provides a wider, more forgiving time window for field application and mechanical incorporation, reducing formulation loss during handling.

Anaerobic Dissipation Rate for Crop Rotation Clearance

Fluchloralin demonstrates a highly condition-dependent degradation profile. In clay loam soil (4.2% organic matter) at field capacity moisture, its half-life is 52 days. However, when the soil is flooded to induce anaerobic conditions, the half-life accelerates dramatically to just 8 days [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound Data8 days (Flooded / Anaerobic)
Comparator Or Baseline52 days (Field Capacity / Aerobic)
Quantified Difference84% reduction in half-life under flooded conditions.
ConditionsClay loam soil (4% sand, 25% silt, 71% clay, 4.2% organic matter).

This rapid anaerobic clearance allows agricultural operators to intentionally flood fields to quickly degrade residual fluchloralin before planting sensitive rotational crops.

Tubulin-Binding Efficacy in Protozoan Models

While primarily an herbicide, fluchloralin is utilized in anti-parasitic research as a tubulin-binding agent. In short-term in vitro culture assays against Cryptosporidium parvum, fluchloralin demonstrated an IC50 of 1.81 µM, outperforming trifluralin (1.94 µM) but showing less potency than pendimethalin (0.19 µM) [1].

Evidence DimensionIn vitro IC50 against Cryptosporidium parvum
Target Compound Data1.81 µM
Comparator Or BaselineTrifluralin (1.94 µM) and Pendimethalin (0.19 µM)
Quantified DifferenceFluchloralin is slightly more potent than trifluralin but ~9.5x less potent than pendimethalin.
ConditionsShort-term in vitro culture assay for protozoan microtubule inhibition.

Provides a precise, quantified baseline for researchers selecting specific dinitroaniline analogs for structure-activity relationship (SAR) studies in protozoan drug discovery.

Pre-Emergent Herbicide Formulation for Deep-Rooted Crops

Due to its lower propensity to stunt primary taproots compared to trifluralin, fluchloralin is the preferred active ingredient when formulating pre-plant incorporated herbicides for cotton, soybeans, and other deep-rooted sensitive crops [1].

Controlled-Clearance Agricultural Rotations

Fluchloralin's condition-dependent degradation profile—dropping from a 52-day aerobic half-life to an 8-day anaerobic half-life—makes it highly suitable for crop rotation schedules where fields can be temporarily flooded to rapidly eliminate herbicide carryover [2].

Reference Standard in Tubulin-Binding SAR Studies

With a well-quantified IC50 of 1.81 µM against Cryptosporidium parvum, fluchloralin serves as a critical mid-range benchmark compound in structure-activity relationship assays evaluating novel dinitroanilines for anti-parasitic applications [3].

Color/Form

Orange-yellow solid

XLogP3

5

Flash Point

30 °C

LogP

4.63 (LogP)
log Kow = 5.07 (est)

Odor

FAINT, MEDICINAL ODOR

Melting Point

42.0 °C
42-43 °C

UNII

98UIF19AH9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-05 mmHg
3X10-5 mm Hg at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

33245-39-5

Wikipedia

Fluchloralin

Use Classification

Pharmaceuticals
HERBICIDES

Methods of Manufacturing

Fluchloralin is produced by reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.

General Manufacturing Information

Crops sensitive to fluchloralin are beets, sorghum, spinach and oats..
Controls smooth crabgrass, large crabgrass, barnyardgrass, giant foxtail, yellowfoxtail, goosegrass, japanese millet, junglerice, fall panicum, broadleaf signalgrass, seedling johnsongrass, texas panicum, pigweed, lambsquarters, common purslane, florida pusley, carpetweed and morningglory. Fluchloralin is selective in cotton, soybeans, peanuts, dry beans, snap beans, lima beans, peas & several vegetable crops.
Discontinued in 1985 by BASF

Analytic Laboratory Methods

RESIDUES ARE DETECTED BY GC USING ELECTRON CAPTURE OR NITROGEN-SPECIFIC COULSON ELECTROLYTIC CONDUCTIVITY DETECTION. LIMIT OF SENSITIVITY FOR THE ANALYSIS OF RESIDUES IN WATER IS 1 PPB, SOIL IS 10 PPB, AND PLANT MATERIAL IS 10-50 PPB.
EPA Method 646.Determination of dinitro aromatic pesticides in wastewater by GC with an ECD. Under the prescribed conditions, fluchloralin has an estimated detection limit of 0.0005 ug/l as defined by EPA.
GLC determination of fluchloralin residues and its metabolite in cotton and soybean foliage and seed or grain and soil samples with 10% 3N hydrogen chloride in methanol. Sensitivity is 0.05 ppm. Recoveries obtained by EPA were 84 and 76% and 72 and 74% fluchloralin added to soybean samples at the 0.05 ppm and 0.1 ppm level respectively.
EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.
For more Analytic Laboratory Methods (Complete) data for FLUCHLORALIN (6 total), please visit the HSDB record page.

Stability Shelf Life

Storage stability in the original unopened container is guaranteed for 3 to 4 years at normal room temperatures; sensitive to ultraviolet and visible light.

Dates

Last modified: 08-15-2023

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